Conformational Constraint and Ring Size: Cycloheptane vs. Cyclopentane Fusion
A direct comparison of the calculated physicochemical properties of the target cycloheptane-fused compound and its closest commercially available congener, a 7,7-dimethyl-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one, reveals critical differences in molecular shape and lipophilicity. While both compounds share the same molecular formula (C12H16N2O) and a molecular weight of 204.27 g/mol, the target compound's cycloheptane ring provides a larger, more lipophilic hydrophobic surface (cLogP ~2.3 estimated) compared to the dimethyl-substituted cyclopentane analog (cLogP ~2.1 estimated), with a distinct vector angle of the fused ring relative to the pyrrolo-pyrazinone core [1]. These differences are significant for optimizing target protein interactions in drug discovery campaigns where subtle shape changes impact binding affinity. [2].
| Evidence Dimension | Conformational constraint and estimated lipophilicity (cLogP) based on ring fusion topology |
|---|---|
| Target Compound Data | Cycloheptane-fused tricyclic scaffold; estimated cLogP ~2.3 |
| Comparator Or Baseline | 7,7-Dimethyl-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-1-one (CAS 1346674-23-4); estimated cLogP ~2.1 |
| Quantified Difference | Estimated ΔcLogP ≈ 0.2 units; altered ring geometry and vector angle |
| Conditions | In silico property prediction based on molecular topology |
Why This Matters
This difference is critical for medicinal chemists exploring SAR around the PARP-1 binding pocket, where subtle changes in ring size can translate to significant differences in enzymatic and cellular potency.
- [1] PubChem Compound Summary for CID 137333265, 2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one. U.S. National Library of Medicine. View Source
- [2] Pescatore, G., Branca, D., Fiore, F., Kinzel, O., Bufi, L. L., Muraglia, E., ... & Jones, P. (2010). Identification and SAR of novel pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). Bioorganic & Medicinal Chemistry Letters, 20(3), 1094-1099. View Source
